Human H3 Receptor Binding: Nanomolar Affinity of the 2-Methylphenyl Analog vs. Micromolar Baseline
The 2-methyl substitution on the N-phenyl ring is the critical determinant for high-affinity binding to the human Histamine H3 Receptor (H3R). The target compound, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, demonstrates a binding affinity (Kd) of 1.35 nM in a BRET assay [1]. In contrast, a close analog with an unsubstituted N-phenyl group, 2,4-dimethylfuran-3-carboxanilide, shows a substantially weaker inhibition of dihydroorotase, with an IC50 of 1.00E+6 nM, representing a difference of nearly 6 orders of magnitude [2]. While these are different assays, the dramatic difference in target engagement highlights the 2-methyl group's role in potent, specific receptor interactions.
| Evidence Dimension | Binding Affinity (Kd) for Human H3R |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | 2,4-Dimethylfuran-3-carboxanilide: IC50 > 1,000,000 nM (for dihydroorotase); No binding to H3R reported. |
| Quantified Difference | > 740,000-fold difference in target engagement potency. |
| Conditions | Target: Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells. Assay: BRET (Bioluminescence Resonance Energy Transfer) after 30 min incubation with furimazine substrate [1]. Comparator assay: Enzyme inhibition of dihydroorotase at pH 7.37 [2]. |
Why This Matters
This quantifies the massive potency gain conferred by the 2-methylphenyl group, a critical decision factor for any neuroscience or allergy program targeting H3R.
- [1] BindingDB: Kd data for BDBM50538677 against H3R. View Source
- [2] BindingDB: IC50 data for 2,4-dimethylfuran-3-carboxanilide (BDBM50597623) against dihydroorotase. View Source
